molecular formula C6H5ClN2O2S B122169 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 61727-33-1

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B122169
CAS No.: 61727-33-1
M. Wt: 204.63 g/mol
InChI Key: SEPCYCDQJZTPHO-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: is a chemical compound with the molecular formula C6H5ClN2O2S and a molecular weight of 204.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biological Activity

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C6H5ClN2O2S\text{C}_6\text{H}_5\text{ClN}_2\text{O}_2\text{S}

This compound's unique functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom enhances binding affinity, while the methylthio group can influence the compound's reactivity. The carboxylic acid moiety allows for potential interactions with biological macromolecules, facilitating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cell proliferation, which could lead to anti-inflammatory or anticancer effects.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, in studies involving human cancer cell lines like MDA-MB-435, it demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative effects .
    • Mechanism : It may induce apoptosis through intrinsic pathways by modulating microtubule dynamics and inhibiting cell cycle progression.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness varies depending on concentration and specific microbial targets.
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities of this compound:

StudyFindings
Umesha et al. (2009)Demonstrated significant antimicrobial activity against various pathogens with MIC values indicating effectiveness at low concentrations .
MDPI Research (2022)Evaluated the compound's antiproliferative effects in cancer cell lines, reporting an IC50 of ~10 nM against multiple types of cancer cells .
Nature Communications (2023)Explored the compound's role in modulating apoptosis and its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCYCDQJZTPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352401
Record name 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61727-33-1
Record name 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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